molecular formula C21H20N6OS2 B6495290 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 898624-71-0

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B6495290
CAS No.: 898624-71-0
M. Wt: 436.6 g/mol
InChI Key: SDJIQRCAVMBYRI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amine, a sulfanyl, and a thiazole . These functional groups suggest that the compound could have a variety of chemical properties and potential applications. For example, triazole derivatives are known for their numerous biomedical applications .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through reactions like S-alkylation . This involves the reaction of a sulfur-containing compound with an alkylating agent .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry are typically used to analyze the structure of similar compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the amine group might undergo reactions like acylation or alkylation, while the sulfanyl group might participate in oxidation or substitution reactions .

Mechanism of Action

Target of Action

It is known that 1,2,4-triazoles, a core structure in this compound, possess a wide range of biological activities such as anti-fungal , anticancer , antiviral , anti-bacterial , and anti-inflammatory activities. These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . This suggests that the compound may interact with its targets in multiple ways, leading to a variety of biochemical changes.

Biochemical Pathways

Given the wide range of biological activities associated with 1,2,4-triazoles , it can be inferred that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The solubility of similar compounds in water at temperatures below 60°c suggests that this compound may have good bioavailability.

Result of Action

The wide range of biological activities associated with 1,2,4-triazoles suggests that this compound may have diverse molecular and cellular effects.

Action Environment

It is known that the reaction conditions can significantly influence the synthesis and properties of similar compounds .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications in more detail. For instance, if it shows promising biological activity, it could be developed into a new drug .

Properties

IUPAC Name

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS2/c1-14-7-9-16(10-8-14)17-12-29-20(23-17)24-19(28)13-30-21-26-25-18(27(21)22)11-15-5-3-2-4-6-15/h2-10,12H,11,13,22H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJIQRCAVMBYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(N3N)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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